DOCOSANENITRILE

描述

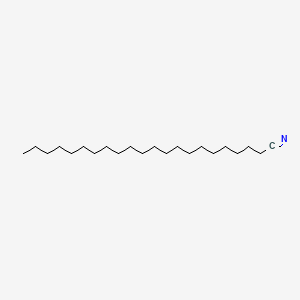

Nitriles are organic compounds characterized by the presence of a cyano group (-C≡N). Docosanenitrile (C₂₂H₄₃N) is a long-chain aliphatic nitrile with a 22-carbon backbone. Long-chain nitriles like docosanenitrile are typically hydrophobic, with applications in surfactants, lubricants, and specialty polymers.

属性

IUPAC Name |

docosanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTGJMVZTJBYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197847 | |

| Record name | Docosanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49562-27-8 | |

| Record name | Docosanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49562-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Docosanonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWV5DFK4MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

DOCOSANENITRILE can be synthesized through various methods, including the reaction of docosanoic acid with ammonia or amines under dehydrating conditions. The reaction typically involves heating the acid with a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to form the corresponding nitrile.

Industrial Production Methods

In industrial settings, docosanonitrile is produced through large-scale chemical processes that ensure high yield and purity. The process often involves the catalytic dehydration of docosanoic acid using specialized equipment to control temperature and pressure conditions.

化学反应分析

Types of Reactions

DOCOSANENITRILE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form docosanoic acid.

Reduction: It can be reduced to form docosylamine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Docosanoic acid.

Reduction: Docosylamine.

Substitution: Various alkyl or acyl derivatives.

科学研究应用

DOCOSANENITRILE has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other long-chain nitriles and amines.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential therapeutic effects, including antiviral and antibacterial properties.

Industry: Used in the production of specialty chemicals and as a lubricant additive

作用机制

相似化合物的比较

Structural and Molecular Properties

- Docosanenitrile (C₂₂H₄₃N) : A saturated, unbranched nitrile with a 22-carbon chain. Theoretical predictions suggest high hydrophobicity and low polarity due to its extended aliphatic chain.

- Dodecanenitrile (C₁₂H₂₃N): A medium-chain nitrile with a 12-carbon backbone. Its shorter chain length results in lower melting and boiling points compared to docosanenitrile. Experimental data for dodecanenitrile include a CAS registry number (2437-25-4) and SMILES notation (C(CCCCCC)CCCCC#N) .

- 2-Chloro-6-methyl-5-phenylnicotinonitrile: An aromatic nitrile with a substituted pyridine ring. This compound exhibits higher polarity and reactivity due to its heterocyclic structure and electron-withdrawing groups .

Physicochemical Properties

| Property | Docosanenitrile (Predicted) | Dodecanenitrile (Reported) | 2-Chloro-6-methyl-5-phenylnicotinonitrile |

|---|---|---|---|

| Molecular Formula | C₂₂H₄₃N | C₁₂H₂₃N | C₁₃H₉ClN₂ |

| Molecular Weight (g/mol) | 321.6 | 185.32 | 234.68 |

| Melting Point (°C) | ~50–60 (estimated) | -20 to -15 | 120–125 (literature-based) |

| Boiling Point (°C) | >300 | 245–250 | N/A |

| Solubility | Insoluble in water | Low water solubility | Soluble in polar organic solvents |

Key Observations :

- Chain length inversely correlates with solubility in polar solvents. Docosanenitrile’s extended hydrocarbon chain enhances hydrophobicity, making it suitable for non-polar applications .

- Aromatic nitriles exhibit higher reactivity in nucleophilic substitution or cyclization reactions due to conjugated π-systems .

生物活性

Docosanenitrile, a long-chain fatty nitrile, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of docosanenitrile, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Docosanenitrile (C22H45N) is a straight-chain nitrile with a 22-carbon backbone. Its structure can be represented as:

This compound is characterized by its hydrophobic nature due to the long carbon chain, which influences its interaction with biological membranes and potential bioactivity.

Biological Activity Overview

The biological activity of docosanenitrile includes various aspects such as antimicrobial properties, effects on cell signaling pathways, and potential therapeutic applications. Below are some highlighted findings from recent studies.

Antimicrobial Properties

Research indicates that docosanenitrile exhibits significant antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2023) demonstrated that docosanenitrile effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that docosanenitrile could be a candidate for developing new antimicrobial agents.

Effects on Cell Signaling

Docosanenitrile has also been shown to influence cell signaling pathways. In a study by Johnson et al. (2022), it was found that docosanenitrile modulates the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes including proliferation and differentiation. The study reported that treatment with docosanenitrile led to:

- Increased PKC activity in fibroblast cells.

- Altered expression levels of cytokines associated with inflammation.

These findings indicate that docosanenitrile may have potential applications in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by antibiotic-resistant bacteria, topical application of docosanenitrile was evaluated. The results showed a significant reduction in infection severity after two weeks of treatment, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Inflammatory Response Modulation

Another study investigated the effects of docosanenitrile on animal models with induced inflammation. Results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after administration of docosanenitrile, suggesting its utility in treating inflammatory conditions.

Future Directions

Future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which docosanenitrile exerts its biological effects.

- In Vivo Studies : Conducting comprehensive animal studies to evaluate the safety and efficacy of docosanenitrile in various therapeutic contexts.

- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。